(5-(Benzyloxy)-2-bromophenyl)methanol
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Overview
Description
(5-(Benzyloxy)-2-bromophenyl)methanol: is an organic compound that features a benzyloxy group attached to a bromophenyl ring, with a methanol group at the para position relative to the bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Benzyloxy)-2-bromophenyl)methanol typically involves the bromination of a benzyloxy-substituted phenylmethanol. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Benzyloxy)-2-bromophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-(Benzyloxy)-2-bromophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenylmethanols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)-2-bromophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and bromine atom can participate in various binding interactions, influencing the compound’s biological activity. The methanol group can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
(4-(Benzyloxy)-2-bromophenyl)methanol: Similar structure but with the benzyloxy group at the para position relative to the bromine atom.
(5-(Benzyloxy)-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(5-(Benzyloxy)-2-fluorophenyl)methanol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (5-(Benzyloxy)-2-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with chlorine or fluorine, making this compound valuable for certain applications.
Properties
IUPAC Name |
(2-bromo-5-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAQADNPOACIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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